3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
647024-00-8 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
6-[amino(2-phenylethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O2/c1-16-12(18)9-11(15-13(16)19)17(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3,(H,15,19) |
InChI Key |
VPTLQPXHPGMCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(CCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are often utilized to form the pyrimidine ring structure. A typical reaction involves the condensation of a suitable hydrazine derivative with a pyrimidine precursor.
In one synthetic route, 3-methyl-6-chloropyrimidine-2,4-dione is reacted with phenethylhydrazine under basic conditions, leading to the desired product. The reaction proceeds as follows:
$$
\text{3-methyl-6-chloropyrimidine-2,4-dione} + \text{phenethylhydrazine} \rightarrow \text{3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione}
$$
This method typically yields the product in moderate to high yields (60%-80%) depending on reaction conditions such as temperature and solvent choice.
Hydrazine Derivative Reactions
4.1 Synthesis via Hydrazone Formation
Another effective method involves the formation of a hydrazone intermediate. This can be achieved by reacting an appropriate carbonyl compound with hydrazine:
$$
\text{Carbonyl Compound} + \text{Hydrazine} \rightarrow \text{Hydrazone Intermediate}
$$
Subsequently, this intermediate can undergo cyclization to form the pyrimidine structure.
For instance, using 3-methyl-6-formylpyrimidine as a starting material allows for the formation of the hydrazone with phenethylhydrazine, followed by cyclization under acidic conditions to yield this compound.
Multi-step Synthesis
5.1 Sequential Synthetic Steps
A more complex but potentially more rewarding approach involves multi-step synthesis where intermediates are isolated and purified at each stage. This method allows for better control over product purity and yield.
Formation of an Intermediate: Start with a substituted pyrimidine derivative.
$$
\text{Substituted Pyrimidine} + \text{Reagent A} \rightarrow \text{Intermediate 1}
$$Hydrazination: React Intermediate 1 with phenethylhydrazine.
$$
\text{Intermediate 1} + \text{Phenethylhydrazine} \rightarrow \text{Hydrazone Intermediate}
$$Cyclization: Cyclize the hydrazone under acidic conditions to yield the final product.
This method can achieve yields above 80% but requires careful optimization of each step.
Comparative Analysis of Methods
The following table summarizes the key aspects of each preparation method:
| Method | Yield (%) | Complexity | Purity Control | Comments |
|---|---|---|---|---|
| Condensation Reactions | 60%-80% | Moderate | Moderate | Simple setup; requires base conditions |
| Hydrazine Derivative Reactions | 70%-85% | Moderate | High | Good for specific derivatives |
| Multi-step Synthesis | >80% | High | Very High | Best for achieving high purity |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione has a molecular formula of and a molecular weight of 232.24 g/mol. The compound features a pyrimidine ring substituted with a hydrazinyl group, which is crucial for its biological activity. The presence of the phenylethyl moiety enhances its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidines have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Studies have shown that pyrimidine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The hydrazinyl group is often associated with enhanced antibacterial properties .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the condensation of pyrimidine derivatives with hydrazines. Recent advancements in synthetic methodologies have allowed for more efficient and selective production of such compounds using metal-free conditions .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyrimidine derivatives and their antitumor activities. The researchers synthesized a series of compounds based on the structure of this compound and tested them against several cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, a series of pyrimidine derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that several compounds demonstrated significant inhibitory effects on bacterial growth. Notably, the presence of the phenylethyl group was linked to enhanced activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, leading to desired biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Hydrazinyl Derivatives
Several analogs of 3c were synthesized using substituted benzaldehydes or heterocyclic aldehydes ():
| Compound | Substituent on Hydrazinyl Group | Yield (%) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3c | 2-Phenylethylidene | 53 | 272.31 | High crystallinity; aromatic interactions |
| 3d | 4-Methoxybenzylidene | 47 | 302.31 | Electron-donating methoxy enhances stability |
| 3e | 3-Methoxybenzylidene | 27 | 302.31 | Lower yield due to steric/electronic effects |
| 3f | 4-Nitrobenzylidene | N/A | 317.30 | Reactive nitro group for further functionalization |
Key Observations :
Core Modifications in Pyrimidine-dione Derivatives
Piperidine/Piperazine-Substituted Analogs ()
Compounds 4 , 5 , and 6 feature piperidine or piperazine moieties fused to the pyrimidine-dione core:
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 4 | Piperidin-1-ylmethylene | 220.28 | Enhanced solubility (polar amine groups) |
| 5 | 4-Methylpiperazin-1-ylmethylene | 258.17 | Potential for H-bonding with targets |
| 6 | 4-Phenylpiperazin-1-ylmethylene | 316.35 | Increased aromatic surface area |
Comparison with 3c :
- 3c has a lower molecular weight (272.31 vs. 316.35 for 6 ), suggesting better membrane permeability.
- Piperazine derivatives (5 , 6 ) exhibit higher polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Alkyl/Aryl-Substituted Analogs ()
Examples include cyclohexyl, benzyloxy, and hydroxyethyl substituents:
Comparison with 3c :
- The 2-phenylethyl group in 3c offers moderate hydrophobicity, balancing solubility and permeability better than bulky benzyloxypropyl derivatives .
Biological Activity
3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential therapeutic applications. This compound features a unique structural configuration that includes a pyrimidine ring substituted with a methyl group and a hydrazinyl group linked to a phenylethyl moiety. This article delves into the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and relevant research findings.
- CAS Number : 647024-00-8
- Molecular Formula : C13H16N4O2
- Molecular Weight : 260.29 g/mol
- IUPAC Name : 6-[amino(2-phenylethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in mediating inflammatory responses. By modulating this pathway, the compound can potentially reduce inflammation and associated symptoms.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In various assays, it has been shown to suppress the activity of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory process.
In a study assessing the compound's effects on COX enzymes, it was found that at high concentrations (50 μM), there was approximately 50% inhibition of COX activity compared to controls .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer).
These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Case Studies
Several case studies have illustrated the efficacy of this compound in various biological contexts:
- Inhibition of Inflammatory Mediators :
- Cancer Cell Line Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
